molecular formula C22H37F3N5O15P B6295445 (Ser(PO3H2)262)-Tau Peptide (260-264) PAb Blocking Trifluoroacetate CAS No. 2022956-57-4

(Ser(PO3H2)262)-Tau Peptide (260-264) PAb Blocking Trifluoroacetate

Cat. No. B6295445
CAS RN: 2022956-57-4
M. Wt: 699.5 g/mol
InChI Key: VOVARWKFHRHPTA-FDSVLYOWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The (Ser(PO3H2)262)-Tau Peptide (260-264) PAb Blocking Trifluoroacetate is a peptide derived from a region of the tau protein that is involved in the formation of the microtubules in the brain. It has been used in a variety of scientific studies to investigate the role of tau in different diseases, including Alzheimer's disease and other neurodegenerative diseases. This peptide has been used as a blocking agent in trifluoroacetate (TFA) to inhibit the binding of tau to microtubules, thus allowing for further investigation of tau's role in the formation of microtubules.

Scientific Research Applications

The (Ser(PO3H2)262)-Tau Peptide ((Ser(PO3H2)262)-Tau Peptide (260-264) PAb Blocking Trifluoroacetate) PAb Blocking Trifluoroacetate has been used in a variety of scientific studies to investigate the role of tau in different diseases, including Alzheimer's disease and other neurodegenerative diseases. It has been used to block the binding of tau to microtubules, thus allowing for further investigation of tau's role in the formation of microtubules. Additionally, the peptide has been used to study the effects of tau on cell signaling pathways, and to investigate the role of tau in the development of neurodegenerative diseases.

Mechanism of Action

The (Ser(PO3H2)262)-Tau Peptide ((Ser(PO3H2)262)-Tau Peptide (260-264) PAb Blocking Trifluoroacetate) PAb Blocking Trifluoroacetate acts as a blocking agent that binds to the amino acid residues of the tau protein and prevents it from binding to microtubules. This prevents the tau protein from forming the microtubules that are essential for normal neuronal functioning.
Biochemical and Physiological Effects
The (Ser(PO3H2)262)-Tau Peptide ((Ser(PO3H2)262)-Tau Peptide (260-264) PAb Blocking Trifluoroacetate) PAb Blocking Trifluoroacetate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the binding of tau to microtubules, thus preventing the formation of microtubules. Additionally, it has been shown to inhibit the activity of certain enzymes involved in the formation of microtubules, as well as to decrease the levels of certain proteins involved in the formation of microtubules.

Advantages and Limitations for Lab Experiments

The (Ser(PO3H2)262)-Tau Peptide ((Ser(PO3H2)262)-Tau Peptide (260-264) PAb Blocking Trifluoroacetate) PAb Blocking Trifluoroacetate has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize and can be used in a variety of studies. Additionally, it is highly specific, meaning that it will only block the binding of tau to microtubules and not to other proteins. However, one of the main limitations is that it is not very stable and can be easily degraded by enzymes.

Future Directions

The (Ser(PO3H2)262)-Tau Peptide ((Ser(PO3H2)262)-Tau Peptide (260-264) PAb Blocking Trifluoroacetate) PAb Blocking Trifluoroacetate has a number of potential future directions. One potential direction is to further investigate the role of tau in the formation of microtubules and its role in the development of neurodegenerative diseases. Additionally, further research could be done to develop more stable versions of the peptide that are resistant to degradation. Other potential directions include investigating the effects of the peptide on other proteins involved in the formation of microtubules and investigating the effects of the peptide on cell signaling pathways. Finally, further research could be done to develop more efficient methods of synthesizing the peptide and to develop new applications for the peptide.

Synthesis Methods

The (Ser(PO3H2)262)-Tau Peptide ((Ser(PO3H2)262)-Tau Peptide (260-264) PAb Blocking Trifluoroacetate) PAb Blocking Trifluoroacetate is synthesized using a combination of solid-phase and solution-phase peptide synthesis. The solid-phase synthesis involves the attachment of a resin-bound peptide to the amino acid residues of the tau protein, followed by the addition of a blocking agent, such as trifluoroacetate. The solution-phase synthesis involves the coupling of the blocking agent to the peptide, followed by the addition of a protecting group to the blocking agent. The peptide is then cleaved from the resin and purified using reverse-phase chromatography.

properties

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetyl]amino]-3-phosphonooxypropanoyl]amino]-3-hydroxybutanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N5O13P.C2HF3O2/c1-4-9(2)15(21)18(31)22-7-13(27)23-12(8-38-39(35,36)37)17(30)25-16(10(3)26)19(32)24-11(20(33)34)5-6-14(28)29;3-2(4,5)1(6)7/h9-12,15-16,26H,4-8,21H2,1-3H3,(H,22,31)(H,23,27)(H,24,32)(H,25,30)(H,28,29)(H,33,34)(H2,35,36,37);(H,6,7)/t9-,10+,11-,12-,15-,16-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVARWKFHRHPTA-FDSVLYOWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(COP(=O)(O)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](COP(=O)(O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37F3N5O15P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

699.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Ile-Gly-Ser(PO3H2)-Thr-Glu-OH.TFA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.